molecular formula C9H6F2N2O B1437623 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine CAS No. 1021245-84-0

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B1437623
CAS No.: 1021245-84-0
M. Wt: 196.15 g/mol
InChI Key: IWLVIVKGGLGGEH-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2,4-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the fluorine atoms or modifying the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is unique due to its specific oxazole ring structure combined with the 2,4-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLVIVKGGLGGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021245-84-0
Record name 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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